molecular formula C10H16F3N3O B11747018 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

Cat. No.: B11747018
M. Wt: 251.25 g/mol
InChI Key: KUDJTHGORLXUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The trifluoroethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the butanol chain through a reductive amination process .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The butanol chain can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol include:

    4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-2-ol: Similar structure but with a different position of the hydroxyl group.

    4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)pentan-1-ol: Similar structure but with a longer carbon chain.

    4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16F3N3O

Molecular Weight

251.25 g/mol

IUPAC Name

4-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylamino]butan-1-ol

InChI

InChI=1S/C10H16F3N3O/c11-10(12,13)8-16-7-9(6-15-16)5-14-3-1-2-4-17/h6-7,14,17H,1-5,8H2

InChI Key

KUDJTHGORLXUMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CNCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.